1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene
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Overview
Description
Difluoromethyl groups are often used in medicinal chemistry due to their unique physical and chemical properties . They can act as a hydrogen bond donor, similar to thiophenol, aniline, and amine groups .
Synthesis Analysis
Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of difluoromethyl compounds can be influenced by the biological environment . DFT calculations revealed that the biological environment changes the molecular structure of difluoromethyl compounds only slightly .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical and Chemical Properties Analysis
Difluoromethyl groups can act as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups . They are considered lipophilicity enhancing groups .Scientific Research Applications
Organic Synthesis Applications
- Fluorine Substitution Reactions : 1-(Difluoromethanesulfinyl)pentafluorobenzene reacts with nucleophiles like sodium methoxide, sodium phenoxide, potassium hydrosulfide, and methylamine, resulting in the substitution of the fluorine atom. This process is pivotal in synthesizing various fluorinated compounds due to the cleavage of the C-S bond under basic conditions, leading to pentafluorobenzene (Koshcheev et al., 2017).
- Electrochemical Fluorination : Electrochemical fluorination has been utilized to transform toluene and its fluoromethyl derivatives into difluoromethylbenzenes, showcasing the versatility of fluorinated compounds in synthesis. This method highlights the efficiency of fluorination in modifying aromatic compounds (Momota et al., 1998).
Polymer Chemistry and Materials Science
- Fluorescence Probes : The compound has been used to develop new intramolecular fluorescence probes that monitor photoinduced radical and cationic cross-linking. These probes are essential for studying the dynamics of polymer formations and transformations under various conditions (Strehmel et al., 1999).
- Polymer Functionalization : The para-fluoride of 2,3,4,5,6-pentafluorobenzyl-functional polymers can be substituted with sodium azide, producing versatile precursors for postpolymerization modifications. This approach opens up a multitude of modification possibilities with high efficiency and specificity, crucial for developing advanced polymeric materials (Noy et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(difluoromethyl)-2,3,4,5,6-pentafluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF7/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNDNWYVKZRHBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455632 |
Source
|
Record name | perfluorobenzyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22006-44-6 |
Source
|
Record name | perfluorobenzyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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